molecular formula C10H16O3 B1529871 (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one CAS No. 74628-10-7

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one

货号: B1529871
CAS 编号: 74628-10-7
分子量: 184.23 g/mol
InChI 键: LYACYGMZJJKSSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1E,4Z)-5-Hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one ( 74628-10-7) is a high-purity organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. This polyunsaturated ketone features a conjugated dienone system with a specific (1E,4Z) configuration, a hydroxyl group at position 5, a methoxy group at position 1, and geminal dimethyl substituents at position 4, which collectively influence its physicochemical properties and biological activity . This compound is provided with a purity of not less than 98% and serves as a critical intermediate for the global pharmaceutical and research industries, certified under ISO quality systems . It is intended for research applications only and is not approved for human or veterinary diagnostics or therapeutics . Preliminary research into its biological activity suggests significant potential. Studies indicate that the compound exhibits notable antioxidant properties, effectively neutralizing free radicals in vitro, which points to its potential as a therapeutic agent in oxidative stress-related diseases . Furthermore, it has shown promise in modulating inflammatory pathways; in experimental models, it inhibited the production of key pro-inflammatory cytokines, such as TNF-alpha and IL-6 . Its antimicrobial activity has also been investigated, with preliminary results demonstrating inhibitory effects against bacterial strains including Staphylococcus aureus and Escherichia coli, potentially through the disruption of bacterial cell membranes .

属性

IUPAC Name

5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYACYGMZJJKSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(C=COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one, also known by its CAS number 74628-10-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.24 g/mol
  • SMILES Notation : CC(C)C=C(C(=C)C(=O)O)OC

Structure

The compound features a heptadiene backbone with hydroxyl and methoxy functional groups, contributing to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its antioxidant capacity, the compound has shown promise in modulating inflammatory pathways. Experimental models have indicated that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases. This activity was observed in cellular assays where the compound reduced levels of TNF-alpha and IL-6 .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical study assessed the impact of this compound on human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) when treated with the compound compared to control groups .

Case Study 2: Inhibition of Inflammatory Response

In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells and lower expression of inflammatory markers .

Table 1: Biological Activities of this compound

Activity TypeMethodologyResults
AntioxidantDPPH Scavenging AssaySignificant reduction in free radicals
Anti-inflammatoryCytokine AssayDecreased TNF-alpha and IL-6 levels
AntimicrobialDisk Diffusion MethodInhibition against S. aureus and E. coli

Table 2: Case Study Findings

Study TypeFindingsReference
Clinical StudyReduced oxidative damage
Animal ModelDecreased inflammation

相似化合物的比较

Structural Analogues

(1E,4E)-1,5-Diphenylpenta-1,4-Dien-3-One (6)
  • Structure : Lacks hydroxyl and methoxy groups; features phenyl substituents at positions 1 and 3.
  • Synthesis : Prepared via condensation of acetone and benzaldehyde under basic conditions, analogous to methods in .
  • Key Differences: The absence of polar groups (hydroxy/methoxy) reduces water solubility compared to the target compound.
(1E,4Z)-5-Hydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Deca-1,4-Dien-3-One
  • Structure: Shares the (1E,4Z)-dienone framework and hydroxy/methoxy substituents but has a longer carbon chain (deca vs. hepta) and a phenolic ring at position 1 .
  • Key Differences: The extended chain may increase lipophilicity, affecting membrane permeability in biological systems. The phenolic moiety (4-hydroxy-3-methoxyphenyl) confers antioxidant activity, a trait common to hydroxycinnamic acid derivatives.
(E)-4-Phenylbut-3-En-2-One (7)
  • Key Differences :
    • Smaller molecular size results in higher volatility.
    • Reduced steric hindrance facilitates nucleophilic attack at the α,β-unsaturated carbonyl.

Functional Group Impact

Property Target Compound (1E,4E)-1,5-Diphenylpenta-1,4-Dien-3-One (E)-4-Phenylbut-3-En-2-One
Hydroxy/Methoxy Groups Present (positions 1 and 5) Absent Absent
Conjugation Length Hepta-dienone (7 carbons) Penta-dienone (5 carbons) Butenone (4 carbons)
Polarity Moderate (due to -OH/-OCH₃) Low (nonpolar phenyl groups) Low
Likely Reactivity Electrophilic addition, redox reactions Electrophilic addition Michael addition

准备方法

Ruthenium-Catalyzed Cycloisomerization and Functionalization

A prominent method involves Cp*RuCl(cod)-catalyzed cycloisomerization of suitable precursor substrates followed by selective functional group transformations in methanol or other solvents under inert atmosphere. This method has been shown to afford products with high regio- and stereoselectivity, enabling the formation of conjugated dienones with methoxy substituents.

  • Procedure Highlights:

    • Reactions are performed under argon atmosphere to avoid oxidation.
    • Solvents such as THF, Et2O, toluene, and methanol are purified rigorously.
    • The catalyst Cp*RuCl(cod) is used in catalytic amounts (typically a few micromoles relative to substrate).
    • Reaction times range from 1 to 24 hours depending on substrate and desired product.
    • Post-reaction, volatiles are removed under reduced pressure.
    • Products are purified by column chromatography on silica gel using hexane/ethyl acetate or toluene as eluents.
  • Outcomes:

    • High yields (up to 94%) of methoxy-substituted dienones.
    • Control over stereochemistry of the double bonds (E/Z configurations).
    • Formation of colorless oils as isolated products.
  • Analytical Data:

    • IR spectra show characteristic carbonyl and methoxy absorptions.
    • ^1H-NMR confirms the presence of methoxy groups and vinyl protons with coupling constants consistent with E and Z double bonds.
    • High-resolution mass spectrometry (HRMS) confirms molecular formula.

This method is well-documented in Royal Society of Chemistry publications, demonstrating its reliability and reproducibility for preparing related dienone compounds.

Ozonolysis and Subsequent Functional Group Transformations

Another approach involves ozonolysis of precursor alkenes followed by reductive workup and functionalization:

  • Procedure Highlights:

    • Ozone is bubbled into a cold solution (−78°C) of the alkene substrate in dichloromethane with pyridine.
    • Dimethyl sulfide is added to reduce ozonides to aldehydes or ketones.
    • The crude product is purified by silica gel chromatography.
    • Further steps include oxidation with hydrogen peroxide and base, methylation with trimethylsilyldiazomethane, and silylation for protection.
  • Outcomes:

    • Formation of hydroxy- and methoxy-substituted intermediates.
    • High regioselectivity and stereochemical control.
    • Yields around 60-70% for key intermediates.
  • Analytical Data:

    • IR, NMR, and HRMS data confirm the structure and purity.
    • Optical rotation measurements indicate stereochemical integrity.

This multi-step method is useful for introducing oxygen functionalities and protecting groups, facilitating subsequent modifications toward the target compound.

Data Table Summarizing Key Preparation Parameters

Step/Method Conditions Yield (%) Product Characteristics Notes
Ruthenium-catalyzed cycloisomerization Cp*RuCl(cod), MeOH, Ar atmosphere, 1-24 h 77-94 Colorless oil, E/Z dienone, methoxy group High stereoselectivity, mild conditions
Ozonolysis and reductive workup O3, CH2Cl2, pyridine, −78°C, DMS reduction 67 Aldehyde intermediate, hydroxy substituent Requires low temperature, multi-step
Oxidation and methylation LiOH, H2O2, TMS diazomethane, RT 60-70 Methylated hydroxy intermediates Enables further functionalization

Research Findings and Analysis

  • The ruthenium-catalyzed method is advantageous for direct formation of the conjugated diene system with methoxy substitution, minimizing side reactions and allowing for efficient purification.
  • Ozonolysis-based methods provide a versatile route to oxygenated intermediates but involve multiple steps and careful temperature control.
  • Both methods require chromatographic purification and rigorous solvent drying to ensure high purity.
  • Spectroscopic data from these preparations consistently confirm the stereochemistry and substitution pattern of the target molecule.
  • The choice of method depends on available starting materials, desired scale, and functional group tolerance.

常见问题

Q. How can researchers optimize the synthesis of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection, catalyst systems, and reaction time. For analogous dienones, PdCl₂(PPh₃)₂ and CuI catalysts in THF or dioxane under argon have shown efficacy in cross-coupling reactions to stabilize conjugated systems . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and crystallization from dioxane or chloroform can enhance purity . Monitoring reaction progress via TLC and adjusting stoichiometric ratios of boronic acids or alkynes (e.g., phenylacetylene) may mitigate side reactions .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (500 MHz, CDCl₃) are essential for confirming the (1E,4Z)-configuration. Key signals include olefinic protons (δ 5–7 ppm) and carbonyl carbons (δ 190–210 ppm). Coupling constants (J values) distinguish E/Z isomerism .
  • IR : Absorption bands at ~1650–1750 cm⁻¹ confirm α,β-unsaturated ketones, while hydroxyl stretches (~3200–3600 cm⁻¹) indicate hydrogen bonding .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 375.1487 for analogous compounds) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For similar hydroxy-dienones, storage in amber vials at –20°C under inert gas (argon) prevents oxidation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interference). To address this:
  • Use standardized protocols (e.g., MTT assays with matched positive controls like doxorubicin) .
  • Validate solubility with DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts .
  • Perform dose-response curves (e.g., IC₅₀ comparisons) across multiple replicates .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The α,β-unsaturated ketone moiety may act as a Michael acceptor, targeting cysteine residues in enzymes .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability .
  • QSAR : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with activity using CoMFA or HQSAR .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • In Vivo : Administer orally or intravenously to rodent models (e.g., Sprague-Dawley rats). Collect plasma samples at intervals (0–24 h) and analyze via LC-MS/MS for AUC, Cₘₐₓ, and t₁/₂ .
  • Metabolite ID : Use hepatocyte incubations or microsomal assays (CYP450 isoforms) to identify phase I/II metabolites .
  • BBB Penetration : Employ parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one
Reactant of Route 2
Reactant of Route 2
(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。